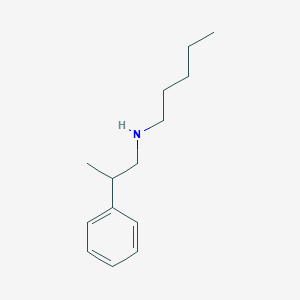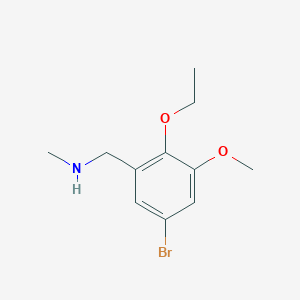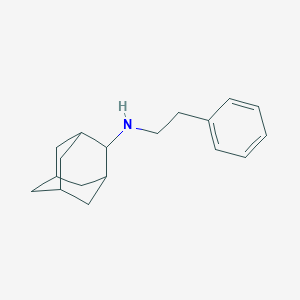![molecular formula C20H15FN2OS2 B262145 N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide](/img/structure/B262145.png)
N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide, also known as Compound A, is a novel small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide A is complex and involves multiple pathways. One of the key targets of N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide A is the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide A inhibits the activation of NF-κB by preventing the degradation of IκBα, a protein that inhibits NF-κB. In addition, N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide A has been shown to induce apoptosis in cancer cells by activating the caspase cascade, a series of proteases involved in programmed cell death.
Biochemical and Physiological Effects
N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide A has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide A inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and reduces the activation of NF-κB. In addition, N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide A has been shown to induce apoptosis in cancer cells and inhibit the growth of bacterial and fungal pathogens. In vivo studies have demonstrated that N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide A has anti-inflammatory effects in animal models of arthritis and colitis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide A is its potent anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of a range of diseases. In addition, N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide A has demonstrated potent anti-microbial activity against a variety of pathogens. However, there are also some limitations to using N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide A in lab experiments. One of the main limitations is its relatively low solubility in water, which can make it difficult to administer in vivo. Furthermore, the mechanism of action of N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide A is complex and involves multiple pathways, which can make it challenging to study.
Orientations Futures
There are several future directions for research on N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide A. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the compound. In addition, further studies are needed to fully understand the mechanism of action of N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide A and its potential therapeutic applications. Future research could also focus on the development of new formulations of N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide A that improve its solubility and bioavailability. Finally, there is potential for the development of novel derivatives of N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide A that have improved efficacy and reduced toxicity.
Conclusion
In conclusion, N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide A is a novel small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its anti-inflammatory, anti-tumor, and anti-microbial properties make it a potential candidate for the treatment of a range of diseases. Although there are some limitations to using N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide A in lab experiments, there are several future directions for research that could lead to the development of more efficient synthesis methods, improved formulations, and novel derivatives with improved efficacy and reduced toxicity.
Méthodes De Synthèse
N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide A is synthesized through a multi-step process involving the condensation of 2-chloro-4-fluoroacetophenone with thiophene-2-carboxamide, followed by the reaction with phenylsulfanylacetic acid and cyanide ion. The final product is obtained through purification and isolation steps, resulting in a white crystalline powder.
Applications De Recherche Scientifique
N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide A has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, anti-tumor, and anti-microbial properties. Several studies have shown that N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide A inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and reduces the activation of NF-κB, a key transcription factor involved in the inflammatory response. In addition, N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide A has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. Furthermore, N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide A has demonstrated potent anti-microbial activity against a variety of bacterial and fungal pathogens.
Propriétés
Nom du produit |
N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide |
|---|---|
Formule moléculaire |
C20H15FN2OS2 |
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
N-[3-cyano-4-(4-fluorophenyl)-5-methylthiophen-2-yl]-2-phenylsulfanylacetamide |
InChI |
InChI=1S/C20H15FN2OS2/c1-13-19(14-7-9-15(21)10-8-14)17(11-22)20(26-13)23-18(24)12-25-16-5-3-2-4-6-16/h2-10H,12H2,1H3,(H,23,24) |
Clé InChI |
JEOCLQDZJPWKGG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(S1)NC(=O)CSC2=CC=CC=C2)C#N)C3=CC=C(C=C3)F |
SMILES canonique |
CC1=C(C(=C(S1)NC(=O)CSC2=CC=CC=C2)C#N)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[2-({[5-(4-Fluorophenyl)-2-furyl]methyl}amino)ethoxy]ethanol](/img/structure/B262071.png)
![N-(3,4-dichlorobenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B262072.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclooctanamine](/img/structure/B262083.png)

![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine](/img/structure/B262087.png)

![N-(2-furylmethyl)-N-[2-(trifluoromethyl)benzyl]amine](/img/structure/B262089.png)

![N-(2,3-dichlorobenzyl)-N-[2-(diethylamino)ethyl]amine](/img/structure/B262094.png)
![1-{3-[(4-Chlorobenzyl)amino]-4-nitrophenyl}-4-methylpiperazine](/img/structure/B262101.png)